molecular formula C11H15NO B1270357 4-(p-Tolyl)morpholine CAS No. 3077-16-5

4-(p-Tolyl)morpholine

Cat. No. B1270357
CAS RN: 3077-16-5
M. Wt: 177.24 g/mol
InChI Key: OLAFVASCPJETBP-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 4-methylchlorobenzene (71 mg, 0.56 mmol) reacted with morpholine (46 mg, 0.53 mmol) using 1 mol % of catalyst and sodium tert-butoxide (60 mg, 1.03 mmol) at 70° C. for 27 h to give the title compound (92 mg, 98%) as a solid: 1H-NMR (300 MHz, CDCl3): δ 7.12 (d, 2H, J=8.7 Hz), 6.87 (d, 2H, J=8.7 Hz), 3.89 (t, 4H, J=4.8 Hz), 3.14 (t, 4H, J=4.8 Hz), 2.31 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 149.09, 129.64, 129.51, 115.97, 66.90, 49.86, 20.38. GC/MS(EI): m/z 177 (M+).
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.CC(C)([O-])C.[Na+]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
46 mg
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 27 h
Duration
27 h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.